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Compound of Interest

Compound Name: JNJ-42165279

Cat. No.: B560100 Get Quote

Technical Support Center: JNJ-42165279
This technical support guide provides researchers, scientists, and drug development

professionals with information on the off-target effects of JNJ-42165279 in cellular assays. It

includes frequently asked questions, troubleshooting guides, experimental protocols, and data

summaries to facilitate the design and interpretation of experiments involving this compound.

Frequently Asked Questions (FAQs) and
Troubleshooting
Q1: What is the primary mechanism of action for JNJ-42165279?

A1: JNJ-42165279 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1]

[2] It acts as a substrate for the enzyme, binding covalently to the catalytic site and inactivating

it.[2][3] This inhibition is slowly reversible, as the drug fragment can be hydrolyzed from the

active site, allowing the enzyme to regenerate its activity.[2] The primary consequence of FAAH

inhibition is the increased concentration of endogenous fatty acid amides (FAAs) such as

anandamide (AEA), palmitoylethanolamide (PEA), and N-oleoylethanolamide (OEA).[2][3][4]

Q2: How selective is JNJ-42165279? Am I likely to see off-target effects in my cellular assays?

A2: JNJ-42165279 is highly selective for FAAH.[3][4] In preclinical studies, it was tested

against a panel of 50 different receptors, enzymes, transporters, and ion channels at a

concentration of 10 µM and did not produce more than 50% inhibition of binding to any of these
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targets.[4] This suggests a low likelihood of direct off-target effects mediated by these common

pathways.

Q3: Could JNJ-42165279 interfere with drug metabolism pathways in my cell-based

experiments?

A3: Based on preclinical data, JNJ-42165279 is unlikely to interfere with major drug

metabolism pathways. At a concentration of 10 µM, it did not inhibit the major cytochrome P450

(CYP) enzymes (CYP1A2, 2C8, 2C9, 2C19, 2D6, and 3A4) or the hERG channel.[4] This

reduces the risk of drug-drug interactions or altered metabolism of other compounds in your

cellular assays.

Q4: I am observing unexpected effects in my experiments. How can I troubleshoot if they are

off-target effects of JNJ-42165279?

A4: While JNJ-42165279 is highly selective, unexpected results can occur. Here are some

troubleshooting steps:

Confirm FAAH Inhibition: First, verify that JNJ-42165279 is inhibiting FAAH in your system

as expected. You can measure the levels of FAAH substrates like anandamide (AEA) to

confirm a dose-dependent increase.

Dose-Response Curve: Perform a dose-response experiment. If the unexpected effect

occurs only at very high concentrations, it may be an off-target effect. The IC50 for human

FAAH is approximately 70 nM.[4]

Use a Negative Control: If possible, use a structurally similar but inactive analog of JNJ-
42165279 as a negative control.

Consider Downstream Effects: The observed effects might be downstream consequences of

FAAH inhibition and the resulting elevation of fatty acid amides, which can interact with other

signaling pathways (e.g., cannabinoid receptors).

Review Compound Stability: JNJ-42165279 has shown some hydrolytic instability at certain

pH levels.[4] Ensure your experimental buffer and conditions are not causing degradation of

the compound.
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Data on Selectivity and Potency
In Vitro Selectivity Profile

Target Class
Number of Targets
Tested

JNJ-42165279
Concentration

Result

Receptors, Enzymes,

Transporters, Ion

Channels

50 10 µM

No significant binding

inhibition (>50%)

observed.[4]

Cytochrome P450

Enzymes (CYP1A2,

2C8, 2C9, 2C19, 2D6,

3A4)

6 10 µM
No significant

inhibition observed.[4]

hERG Channel 1 10 µM
No significant

inhibition observed.[4]

In Vitro Potency
Enzyme Apparent IC50 (1-hour incubation)

Human FAAH 70 ± 8 nM[4]

Rat FAAH 313 ± 28 nM[4]

Effects on Fatty Acid Amide Levels in Humans
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Analyte Matrix
Dose of JNJ-
42165279

Fold Increase vs.
Placebo/Baseline

Anandamide (AEA) Plasma
10-100 mg (single

dose)

5.5 to 10-fold

increase[5]

Oleoylethanolamide

(OEA)
Plasma

10-100 mg (single

dose)

4.3 to 5.6-fold

increase[5]

Palmitoylethanolamid

e (PEA)
Plasma

10-100 mg (single

dose)

4.3 to 5.6-fold

increase[5]

Anandamide (AEA)
Cerebrospinal Fluid

(CSF)

10-75 mg (daily for 7

days)

~41 to 77-fold

increase[5]

Oleoylethanolamide

(OEA)

Cerebrospinal Fluid

(CSF)

10-75 mg (daily for 7

days)

~5.8 to 7.4-fold

increase[5]

Experimental Protocols
Protocol 1: General Off-Target Liability Screening
This protocol outlines a general approach for assessing the off-target effects of a compound

like JNJ-42165279.

Objective: To determine if JNJ-42165279 interacts with a broad range of common off-target

proteins.

Methodology:

Utilize a commercially available off-target screening panel (e.g., Eurofins SafetyScreen,

CEREP BioPrint). These panels typically include a wide array of GPCRs, ion channels,

kinases, and transporters.

Prepare JNJ-42165279 at a standard screening concentration, typically 10 µM, to assess

potential liabilities.

The assays are generally radioligand binding assays for receptors and transporters, and

functional or enzymatic assays for ion channels and enzymes.
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Data is typically reported as the percent inhibition or stimulation relative to a control. A

common threshold for a significant "hit" is >50% inhibition.

Data Analysis: Analyze the percentage of inhibition for each target. Targets with inhibition

greater than a predefined threshold (e.g., 50%) should be further investigated with full dose-

response curves to determine the IC50.

Protocol 2: Cellular FAAH Activity Assay
This protocol describes how to measure the inhibitory activity of JNJ-42165279 on FAAH in a

cellular context.

Objective: To quantify the potency (IC50) of JNJ-42165279 against FAAH within a cellular

system.

Materials:

Cells expressing FAAH (e.g., rat brain homogenates, recombinant human FAAH

expressed in a cell line).

FAAH substrate, such as anandamide labeled with a fluorescent or radioactive tag.

JNJ-42165279 stock solution.

Assay buffer and plates.

Detection instrument (e.g., fluorescence plate reader).

Methodology:

Plate the cells or cell lysates containing the FAAH enzyme.

Prepare a serial dilution of JNJ-42165279.

Pre-incubate the FAAH-containing preparation with the different concentrations of JNJ-
42165279 for a set period (e.g., 60 minutes), as the inhibition is time-dependent.[4]

Initiate the enzymatic reaction by adding the labeled FAAH substrate.
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Incubate for a specific time at a controlled temperature (e.g., 37°C).

Stop the reaction and measure the amount of product formed.

Data Analysis: Plot the percentage of FAAH inhibition against the logarithm of the JNJ-
42165279 concentration. Fit the data to a four-parameter logistic equation to determine the

IC50 value.
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Caption: FAAH Signaling Pathway and Inhibition by JNJ-42165279.
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Caption: Troubleshooting Workflow for Unexpected Cellular Effects.
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Caption: Selectivity and Effect Relationship of JNJ-42165279.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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